Paraherquamide E
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Overview
Description
Mechanism of Action
Target of Action
Paraherquamide E, a member of the paraherquamide family, primarily targets nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system. This compound is a selective, competitive, cholinergic antagonist that distinguishes subtypes of cholinergic receptors .
Mode of Action
This compound interacts with its targets, the nAChRs, by acting as a competitive antagonist . It selectively acts on the nematode L-type nAChRs over the N-type . This selectivity is believed to be due to the structural features of loop C, loop E, and loop F of the orthosteric receptor binding site .
Biochemical Pathways
The biochemical pathways affected by this compound involve the cholinergic system . By acting as a competitive antagonist at nAChRs, this compound disrupts normal cholinergic neurotransmission. This disruption leads to a potent, non-toxic paralysis of nematodes .
Result of Action
The primary result of this compound’s action is the induction of paralysis in nematodes . This effect is due to its antagonistic action on nAChRs, disrupting normal neurotransmission and leading to paralysis .
Biochemical Analysis
Biochemical Properties
Paraherquamide E plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomoleculesIt is known that this compound has antinematodal and antiparasitic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It is lethal to C. elegans (LD50 = 6 μg/ml) and O. fasciatus (LD50 = 0.089 μg/nymph)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of paraherquamide E involves multiple steps, including the formation of the bicyclo[2.2.2]diazaoctane ring system through a biological intramolecular Diels-Alder cycloaddition reaction . The synthetic route typically starts with the preparation of key intermediates, followed by cyclization and functional group modifications to achieve the final product .
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using Penicillium species . Optimization of fermentation conditions, such as the concentration of soluble starch, glucose, and yeast extract, can significantly enhance the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Paraherquamide E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal yields and selectivity .
Major Products Formed: The major products formed from the reactions of this compound include derivatives with modified functional groups, which can exhibit enhanced or altered biological activities .
Scientific Research Applications
Paraherquamide E has a wide range of scientific research applications due to its unique structure and biological activities . In chemistry, it serves as a model compound for studying complex natural product synthesis and biosynthesis . In biology and medicine, this compound is investigated for its anthelmintic properties, making it a potential candidate for developing new antiparasitic drugs . Additionally, its insecticidal activity has been explored for agricultural applications .
Comparison with Similar Compounds
Paraherquamide E is part of a larger family of paraherquamides, which includes compounds like paraherquamide A, B, H, and I . These compounds share a similar bicyclo[2.2.2]diazaoctane ring system but differ in their functional groups and biological activities . This compound is unique due to its potent anthelmintic activity and specific structural features that contribute to its selectivity and efficacy .
Properties
IUPAC Name |
(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O4/c1-16-9-11-31-15-26-14-27(25(4,5)19(26)13-28(16,31)23(33)30(26)6)17-7-8-18-21(20(17)29-22(27)32)34-12-10-24(2,3)35-18/h7-8,10,12,16,19H,9,11,13-15H2,1-6H3,(H,29,32)/t16-,19-,26+,27+,28+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXXZRQPTAQILV-PYGUQFFJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C13CC4C(C5(CC4(C2)N(C3=O)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN2[C@]13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)N(C3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the insecticidal activity of Paraherquamide E and how does its structure relate to its potency?
A1: this compound exhibits potent insecticidal activity, particularly against the hemipteran Oncopeltus fasciatus (milkweed bug). In a study screening various Paraherquamides, this compound demonstrated the most potent activity with a LD50 of 0.089 µg/nymph []. While the exact mechanism of action remains unclear, structure-activity relationship studies suggest that the oxidative substitution at the C-16 position, a feature shared with Paraherquamide VM55597, might play a role in its enhanced insecticidal activity compared to other Paraherquamides [].
Q2: Can you describe the structural characteristics of this compound obtained from spectroscopic data?
A2: this compound (C28H35N3O4), also known as 14-deoxyparaherquamide A, possesses distinct structural features revealed by spectroscopic analyses []. Its structure includes two pyrrolidine rings adopting envelope conformations and a piperazine ring within the diazabicyclo[2.2.2]octan-3-one unit exhibiting a boat conformation. Additionally, two piperidine rings exist in distorted boat conformations [].
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